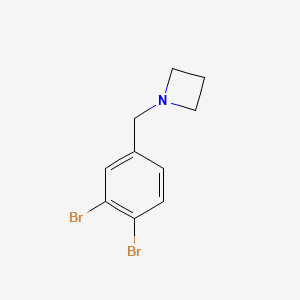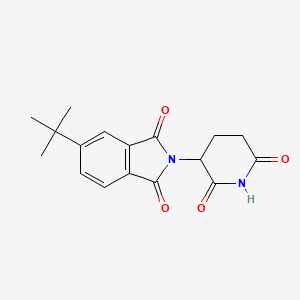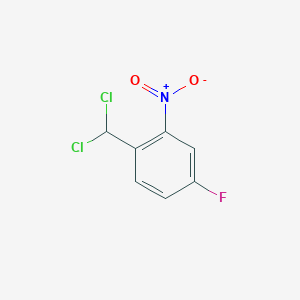
5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene is a halogenated aromatic compound characterized by the presence of bromine and iodine atoms on a benzene ring, along with two propenyl groups at the 1 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through a multi-step process involving the halogenation of benzene to introduce bromine and iodine atoms, followed by the alkylation to attach the propenyl groups.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to form the carbon-carbon bonds necessary for the propenyl groups.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.
Purification: The final product is purified through recrystallization or chromatographic techniques to remove impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, leading to the formation of less reactive derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Hydrogenated derivatives with reduced halogen content.
Substitution Products: A variety of substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of halogenated compounds in biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene exerts its effects depends on the specific context. In biological systems, it may interact with enzymes or receptors, leading to various biochemical pathways. The molecular targets and pathways involved are often studied using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Comparación Con Compuestos Similares
5-Bromo-2-iodo-1,3-dimethoxybenzene: Similar halogenated benzene derivative but with methoxy groups instead of propenyl groups.
2-Bromo-1,3-di(propen-2-yl)benzene: Similar structure but lacks the iodine atom.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to inspire research and innovation across multiple disciplines.
Propiedades
Fórmula molecular |
C12H12BrI |
|---|---|
Peso molecular |
363.03 g/mol |
Nombre IUPAC |
5-bromo-2-iodo-1,3-bis(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H12BrI/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-6H,1,3H2,2,4H3 |
Clave InChI |
KOKCDZNZASVSEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC(=CC(=C1I)C(=C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
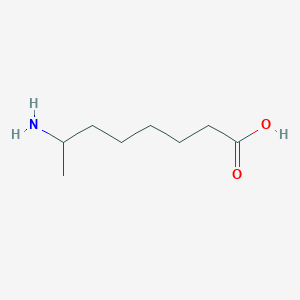
![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)
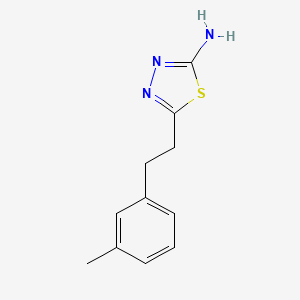
![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)

